molecular formula C7H8ClNO3 B1590592 Ethyl 5-chloro-4-methylisoxazole-3-carboxylate CAS No. 3356-96-5

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

Cat. No. B1590592
CAS RN: 3356-96-5
M. Wt: 189.59 g/mol
InChI Key: JJDXFKFEDCSVIB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate is defined by its InChI code: 1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure .


Chemical Reactions Analysis

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate participates in various chemical reactions. The exact reactions it undergoes can depend on the conditions of the experiment, such as temperature, pressure, and the presence of other chemicals .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate has a molecular weight of 189.6 . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Biomimetic Applications

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate serves as a key intermediate in the synthesis of diverse organic compounds, illustrating its wide applicability in organic chemistry. A noteworthy application is in the biomimetic synthesis of α-cyclopiazonic acid, where it is used to produce 5-substituted isoxazole-4-carboxylic esters. This process showcases its utility in creating complex molecules through biomimetic strategies, underscoring its significance in synthetic organic chemistry (Vijayalakshmi A. Moorthie, E. McGarrigle, R. Stenson, V. Aggarwal, 2007).

Medicinal Chemistry Building Blocks

In the realm of medicinal chemistry, ethyl 5-chloro-4-methylisoxazole-3-carboxylate is a versatile precursor for constructing novel compounds with potential biological activities. It facilitates the creation of thiazolo[5,4-d]pyrimidines demonstrating molluscicidal properties, highlighting its role in developing new agents for controlling schistosomiasis vectors (K. El-bayouki, W. Basyouni, 1988).

Corrosion Inhibition for Industrial Applications

Beyond medicinal applications, this chemical is also pivotal in materials science, particularly in corrosion inhibition. Derivatives of ethyl 5-chloro-4-methylisoxazole-3-carboxylate have been investigated as corrosion inhibitors for mild steel, crucial for industrial pickling processes. This research demonstrates the compound's potential in enhancing the longevity and durability of metals in aggressive industrial environments (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).

Liquid Crystalline Properties for Material Science

Furthermore, ethyl 5-chloro-4-methylisoxazole-3-carboxylate derivatives have been synthesized and studied for their liquid crystalline properties. This research indicates its importance in the development of new materials with specific thermal and optical characteristics, offering potential applications in displays and electronic devices (S. Y. Kotian, N. Kudva N, K. M. Lokanatha Rai, K. Byrappa, 2016).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDXFKFEDCSVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542115
Record name Ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

CAS RN

3356-96-5
Record name Ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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